molecular formula C14H17ClN4O3S B8068653 Eniporide hydrochloride

Eniporide hydrochloride

Cat. No.: B8068653
M. Wt: 356.8 g/mol
InChI Key: ORYLKKCAKGABAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMD-96785 hydrochloride, also known as eniporide hydrochloride, is a potent inhibitor of the sodium/hydrogen exchange process. This compound specifically targets the sodium/hydrogen exchanger isoform 1, playing a crucial role in regulating intracellular pH and sodium levels. It has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EMD-96785 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of EMD-96785 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions: EMD-96785 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of EMD-96785 hydrochloride with modified functional groups, which can have different biological activities .

Scientific Research Applications

EMD-96785 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

EMD-96785 hydrochloride exerts its effects by inhibiting the sodium/hydrogen exchanger isoform 1. This inhibition prevents the exchange of sodium ions for hydrogen ions across the cell membrane, leading to a reduction in intracellular sodium levels and an increase in intracellular pH. The compound’s primary molecular target is the sodium/hydrogen exchanger isoform 1, and its action involves blocking the exchanger’s activity, thereby modulating cellular ion homeostasis .

Comparison with Similar Compounds

Uniqueness of EMD-96785 Hydrochloride: EMD-96785 hydrochloride is unique due to its high specificity for the sodium/hydrogen exchanger isoform 1 and its potent inhibitory effects. This specificity makes it a valuable tool in studying the physiological and pathological roles of this exchanger, particularly in cardiovascular diseases .

Properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLKKCAKGABAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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